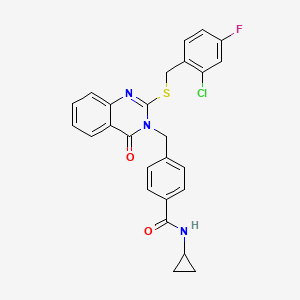

4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClFN3O2S/c27-22-13-19(28)10-9-18(22)15-34-26-30-23-4-2-1-3-21(23)25(33)31(26)14-16-5-7-17(8-6-16)24(32)29-20-11-12-20/h1-10,13,20H,11-12,14-15H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTDYNHYRWELBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=C(C=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups:

- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of the compound.

- Quinazoline Core : This moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

- Cyclopropyl Group : This feature can influence the binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 1.30 | Apoptosis induction |

| Compound B | MCF7 | 2.50 | G2/M phase arrest |

| Compound C | A549 | 3.00 | Inhibition of HDAC |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinazoline derivatives can exhibit activity against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis.

Neuroprotective Effects

Research has identified similar compounds as having neuroprotective effects, particularly in models of epilepsy. For example, derivatives with similar structures have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects in Zebrafish Model

A study involving a zebrafish model demonstrated that a related quinazoline compound significantly reduced seizure activity induced by pentylenetetrazole. The neurochemical profiling indicated alterations in neurotransmitter levels, supporting the compound's potential as an anti-seizure medication.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.

- Modulation of Signal Transduction Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Core Modifications

- 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides (): These compounds feature a benzenesulfonamide group linked via an ethyl spacer to the quinazolinone core. Unlike the target compound, they prioritize sulfonamide-based substitution, which enhances carbonic anhydrase (CA) inhibition .

- Schiff’s base derivatives ():

Compounds like 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide introduce hydrazineyl linkages, broadening electronic and steric diversity .

Substituent Variations

- Thioether Group Modifications: Aliphatic vs. Aromatic Thio Groups: Aliphatic thioethers (e.g., methylthio, ethylthio) in compounds 2–4 () exhibit lower CA inhibition KI values (7.1–12.6 nM) compared to aromatic benzylthio derivatives (19.3–93.6 nM) . Halogen Effects: Chloro- and fluorobenzyl substituents (e.g., compound 7 in ) improve CA I inhibition (KI = 19.3–34.2 nM) compared to non-halogenated analogs . The dual Cl/F substitution in the target compound may further enhance this effect.

Amide Group Diversity

- N-Cyclopropylbenzamide vs. Sulfonamide :

The target compound’s cyclopropyl amide group differs from sulfonamide analogs (), which are classical CA inhibitors. The cyclopropyl moiety may reduce metabolic clearance while maintaining steric complementarity in enzyme binding.

Physical and Spectral Properties

Table 1: Comparative Physical Data

*Direct data for the target compound are unavailable.

Table 2: CA Inhibition Profiles (KI, nM)

Key SAR Observations:

Thioether Substituents: Aliphatic thio groups (e.g., methyl, ethyl) enhance CA IX inhibition (KI = 6.9–7.1 nM) compared to benzylthio derivatives (KI = 28.7–93.6 nM) . Electron-withdrawing groups (Cl, F) on benzylthio moieties improve hCA I inhibition (e.g., compound 7: KI = 19.3 nM vs. non-halogenated analogs: KI >50 nM) .

Amide vs. Sulfonamide : Sulfonamide derivatives generally outperform amides in CA inhibition due to stronger zinc-binding interactions. However, the target compound’s cyclopropylamide may offer unique pharmacokinetic advantages (e.g., oral bioavailability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.